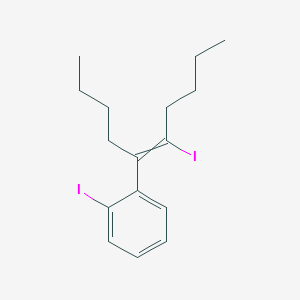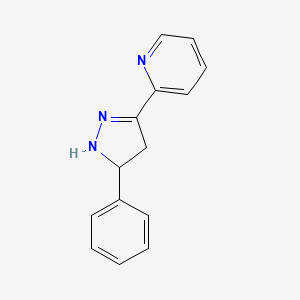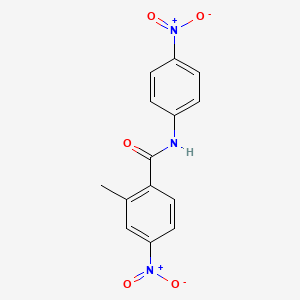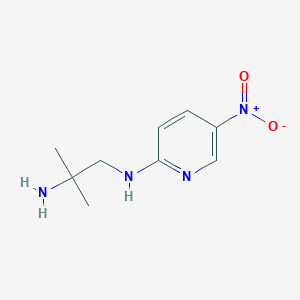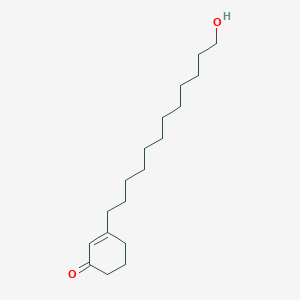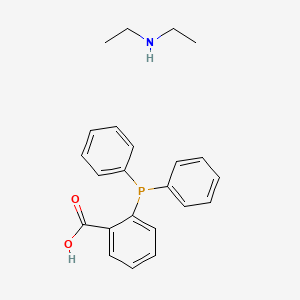
2-diphenylphosphanylbenzoic acid;N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diphenylphosphanylbenzoic acid;N-ethylethanamine is an organophosphorus compound with the formula (C₆H₅)₂PC₆H₄CO₂H. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Diphenylphosphanylbenzoic acid is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction typically involves the following steps:
Formation of Sodium Diphenylphosphide: Sodium metal is reacted with diphenylphosphine in an inert atmosphere to form sodium diphenylphosphide.
Reaction with 2-Chlorobenzoic Acid: The sodium diphenylphosphide is then reacted with the sodium salt of 2-chlorobenzoic acid to form 2-diphenylphosphanylbenzoic acid.
Industrial Production Methods
Industrial production methods for 2-diphenylphosphanylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium or nickel complexes, are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acids depending on the substituents introduced.
Scientific Research Applications
2-Diphenylphosphanylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: Investigated for its potential use in biological systems as a ligand for metal-based drugs.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role as a catalyst ligand.
Mechanism of Action
The mechanism of action of 2-diphenylphosphanylbenzoic acid primarily involves its role as a ligand in transition metal catalysis. The compound coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Triphenylphosphine: A common phosphine ligand but lacks the benzoic acid moiety.
Uniqueness
2-Diphenylphosphanylbenzoic acid is unique due to its combination of a phosphine group and a carboxylic acid group, which allows it to act as a versatile ligand in various catalytic processes. This dual functionality makes it particularly useful in transition metal catalysis .
Properties
CAS No. |
416842-22-3 |
|---|---|
Molecular Formula |
C23H26NO2P |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-diphenylphosphanylbenzoic acid;N-ethylethanamine |
InChI |
InChI=1S/C19H15O2P.C4H11N/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-5-4-2/h1-14H,(H,20,21);5H,3-4H2,1-2H3 |
InChI Key |
GXYSXYVXIMYEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol](/img/structure/B14237530.png)
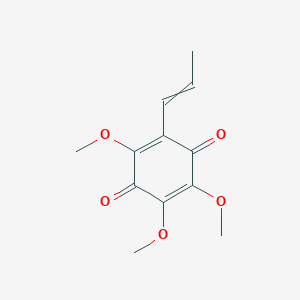
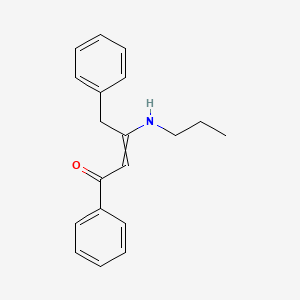
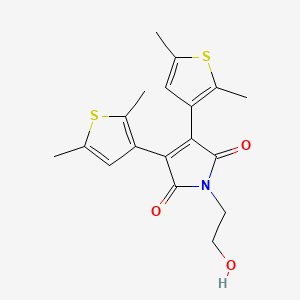
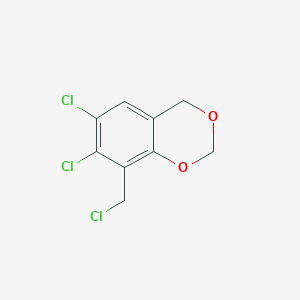
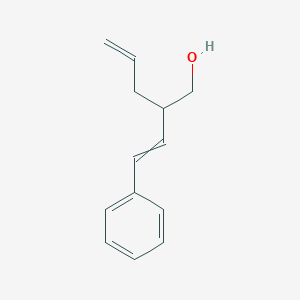
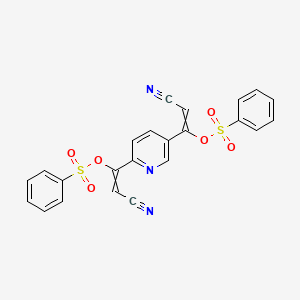
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
